5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-23-16(7-8-22-23)15-5-3-12(10-20-15)11-21-18(24)14-9-13(19)4-6-17(14)25-2/h3-10H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISUMPLOEMXLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. The chloro and methoxy groups are introduced through specific halogenation and methoxylation reactions, respectively. The pyrazolyl group is then attached using a suitable coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The compound can be reduced to remove the chloro group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Chloro derivatives such as chloroformates.
Reduction: Amino derivatives.
Substitution: Various functionalized benzamides.
Scientific Research Applications
Cancer Therapeutics
Recent studies have highlighted the efficacy of 5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide as a potential anticancer agent. It has been shown to inhibit various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies :
- In vitro studies have indicated that this compound exhibits activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM, indicating its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its structural analogs have shown promising results in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Research Findings :
- A series of related compounds demonstrated significant COX inhibition, with some derivatives showing IC50 values as low as 0.0370 nM for COX-2, indicating potent anti-inflammatory activity .
Targeting Specific Mutations in Cancer
This compound has been identified as a third-generation irreversible inhibitor targeting the T790M mutation in the epidermal growth factor receptor (EGFR). This mutation is associated with resistance to first-line EGFR inhibitors.
Clinical Relevance :
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context in which the compound is used. For example, it may inhibit certain enzymes by blocking their active sites, leading to a decrease in their activity.
Comparison with Similar Compounds
Target Compound :
- Core : Benzamide with chloro (Cl) and methoxy (OCH₃) substituents.
- Linker : Pyridin-3-ylmethyl group.
- Heterocycle : 1-Methyl-1H-pyrazole at the pyridine’s 6-position.
- Core: Pyridin-4-yl with chloro and amino linkages.
- Substituents: 1-Isopropyl-3-methyl-1H-pyrazole attached via an amino group.
- Additional Group : Methoxybenzamide side chain.
- Core : Benzamide with chloro and trifluoropropyloxy (OCH(CF₃)₂) groups.
- Heterocycle : 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one.
- Substituent : Trifluoropropyl chain.
Key Differences :
- The target compound’s pyridin-3-ylmethyl linker and methylpyrazole contrast with ’s pyridin-4-yl backbone and isopropyl-methylpyrazole. ’s triazolo-pyridine and trifluoropropyl groups introduce greater steric bulk and lipophilicity.
Physicochemical Properties
Table 1 summarizes calculated molecular weights and estimated logP values (octanol-water partition coefficients) for the compounds.
*logP values derived using fragment-based approximation methods.
Analysis :
- The target compound’s methoxy group enhances solubility compared to ’s trifluoropropyloxy group, which increases lipophilicity.
- ’s isopropyl substitution contributes to higher logP, suggesting reduced aqueous solubility but improved membrane permeability.
Pharmacokinetic Considerations
- Metabolic Stability : The trifluoropropyl group in may resist oxidative metabolism, extending half-life compared to the target’s methoxy group .
- Bioavailability : The target compound’s moderate logP (~2.5) suggests a balance between solubility and permeability, whereas ’s higher logP (~3.0) may favor tissue penetration but limit oral absorption .
Conclusion The target compound’s structural simplicity, combined with its chloro-methoxy benzamide core and methylpyrazole moiety, positions it as a promising candidate for further optimization. and highlight how substituent variations—such as trifluoropropyl or triazolo groups—can fine-tune lipophilicity, metabolic stability, and target affinity. Future studies should prioritize synthesizing derivatives and validating their pharmacokinetic and pharmacodynamic profiles.
Biological Activity
5-Chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide, a compound with the CAS number 2034308-50-2, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.8 g/mol. The structure includes a chloro group, a methoxy group, and a pyrazole moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For example, related compounds demonstrated IC50 values against various cancer cell lines such as MCF7 and NCI-H460 .
- Anti-inflammatory Effects : Some derivatives have exhibited significant anti-inflammatory properties, inhibiting cytokine release in vitro .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression .
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
- Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways that regulate inflammation, potentially through inhibition of NF-kB activation .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 12 µM against MCF7 cells, suggesting strong potential for further development as an anticancer agent .
Study 2: Anti-inflammatory Activity
Another research highlighted the anti-inflammatory effects of related pyrazole compounds. The compound was shown to reduce TNF-alpha levels in LPS-stimulated macrophages by over 70%, indicating its potential as an anti-inflammatory therapeutic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O2 |
| Molecular Weight | 356.8 g/mol |
| IC50 against MCF7 (cancer cell line) | ~12 µM |
| TNF-alpha Inhibition | >70% reduction |
Q & A
Q. Basic Characterization Methods
How can structural ambiguities in crystallographic and spectral data be resolved?
Q. Advanced Structural Analysis
- X-ray crystallography to resolve hydrogen bonding networks and confirm stereochemistry. For example, intermolecular N–H⋯N and C–H⋯O interactions stabilize crystal packing .
- DFT calculations to compare theoretical vs. experimental NMR shifts and identify conformational isomers .
- 2D NMR (COSY, NOESY) to assign overlapping signals in complex spectra, particularly for pyridine and pyrazole protons .
What in vitro assays are suitable for initial biological activity screening?
Q. Basic Screening Approaches
- Maximal electroshock (MES) tests for anticonvulsant activity, measuring seizure suppression in rodent models .
- Enzyme inhibition assays : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric methods to monitor NADH oxidation .
- Microbial susceptibility testing (e.g., MIC determination) for antibacterial/antifungal potential .
How can structure-activity relationships (SAR) guide functional group modifications?
Q. Advanced SAR Strategies
- Pyrazole ring substitutions : Introducing electron-withdrawing groups (e.g., Cl, NO₂) enhances anticonvulsant activity by improving membrane permeability .
- Benzamide modifications : Methoxy groups at the 2-position increase metabolic stability, while bulkier substituents on the pyridinylmethyl chain may reduce off-target binding .
- Bioisosteric replacement : Replacing the pyrazole with triazole or thiazole rings to modulate selectivity .
How should contradictory data in biological activity or structural characterization be addressed?
Q. Data Contradiction Analysis
- Reproducibility checks : Validate assay protocols (e.g., MES test parameters) across independent labs .
- Crystallographic vs. solution-state discrepancies : Compare X-ray structures with NMR-derived conformers to assess dynamic behavior .
- Meta-analysis : Cross-reference bioactivity data with similar compounds (e.g., nitazoxanide derivatives) to identify trends in efficacy vs. structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
